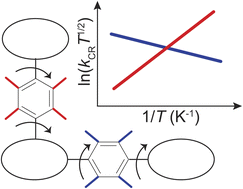Anti-Arrhenius behavior of electron transfer reactions in molecular dimers†
Chemical Science Pub Date: 2023-10-30 DOI: 10.1039/D3SC03609J
Abstract
Rates of chemical reactions typically accelerate as the temperature rises, following the Arrhenius law. However, electron transfer reactions may exhibit weak temperature dependence or counterintuitive behavior, known as anti-Arrhenius behavior, wherein reaction rates decrease as temperature increases. Solvent reorganization energy and torsion-induced changes in electronic couplings could contribute to this unusual behavior, but how each contributes to the overall temperature dependence is unclear. One can decelerate the charge recombination process in photogenerated radical pairs or charge-separated states by harnessing this often-overlooked phenomenon. This means that we could achieve long-lived radical pairs without relying on conventional cooling. Using a series of homo molecular dimers, we showed that the degree of torsional hindrance dictates temperature-dependent torsion-induced changes in electronic coupling and, therefore, charge recombination rates. The overall temperature dependence is controlled by how changes in electronic coupling and the temperature-dependent solvent reorganization energy contribute to the rates of charge recombination. Our findings pave the way for rationally designing molecules that exhibit anti-Arrhenius behavior to slow down charge recombination, opening possibilities for applications in energy-related and quantum information technologies.


Recommended Literature
- [1] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [2] Light-emitting diode (LED)-directed green synthesis of silver nanoparticles and evaluation of their multifaceted clinical and biological activities
- [3] Contents list
- [4] Foods and drugs analysis
- [5] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†
- [6] One-dimensional organization of free radicals viahalogen bonding†
- [7] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [8] Prediction of the structure of a silk-like protein in oligomeric states using explicit and implicit solvent models
- [9] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [10] Subtle backbone modifications control the interpenetration of dibenzosuberone-based coordination cages†










